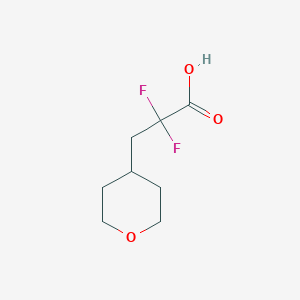

2,2-difluoro-3-(oxan-4-yl)propanoic acid

Description

2,2-Difluoro-3-(oxan-4-yl)propanoic acid is a fluorinated carboxylic acid derivative characterized by a tetrahydropyran (oxan-4-yl) substituent at the third carbon and two fluorine atoms at the second carbon of the propanoic acid backbone. The molecular formula is C₈H₁₂F₂O₃, with a molecular weight of 218.18 g/mol (inferred from structural analogs in ). Its SMILES notation is C1COCCC1CC(C(=O)O)(F)F, and the InChIKey is OYNHXKJRRURTSZ-UHFFFAOYSA-N.

The compound’s structural features—fluorine atoms and the oxygen-containing heterocycle—suggest enhanced acidity and lipophilicity compared to non-fluorinated analogs. The oxan-4-yl group may improve metabolic stability by resisting enzymatic degradation, a common trait in drug design.

Properties

IUPAC Name |

2,2-difluoro-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O3/c9-8(10,7(11)12)5-6-1-3-13-4-2-6/h6H,1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEUYKNPWRBCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2-difluoro-3-(oxan-4-yl)propanoic acid typically involves the introduction of fluorine atoms into a propanoic acid derivative. The synthetic route may include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms without affecting other functional groups.

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar fluorination techniques, optimized for yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-3-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon atoms, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Difluoro-3-(oxan-4-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules in ways that can be exploited for drug development and biochemical studies.

Medicine: Its potential as a precursor for fluorinated drugs makes it valuable in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

The mechanism by which 2,2-difluoro-3-(oxan-4-yl)propanoic acid exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The oxane ring may also play a role in stabilizing the compound’s interactions with biological targets, facilitating its use in drug design.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Propanoic Acid Derivatives

*Predicted values based on structural analogs.

Key Observations:

Fluorination Effects: The 2,2-difluoro substitution in the target compound lowers its predicted pKa (~2.5–3.0) compared to monofluoro (~3.0–3.5) and non-fluorinated analogs like ibuprofen (pKa 4.9). Enhanced acidity improves solubility and bioavailability in physiological environments.

Oxan-4-yl vs. Aromatic Substituents: The oxan-4-yl group introduces a six-membered oxygen ring, offering moderate lipophilicity (LogP ~1.2) compared to aromatic substituents in 3-(3,5-dichlorophenyl)propanoic acid (LogP ~2.5). This may reduce nonspecific binding and toxicity. Unlike phenylpropanoic acids (e.g., ibuprofen), the oxan-4-yl group lacks aromaticity, likely diminishing π-π stacking interactions critical for COX inhibition.

Biological Activity: Chlorinated phenylpropanoic derivatives (e.g., compounds 1–3 in ) exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, whereas the target compound’s activity remains unexplored.

Biological Activity

2,2-Difluoro-3-(oxan-4-yl)propanoic acid is a fluorinated compound with a unique oxane ring structure, which contributes to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by research findings and data tables.

Chemical Structure and Synthesis

The structural formula of 2,2-difluoro-3-(oxan-4-yl)propanoic acid can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the introduction of fluorine atoms into a propanoic acid derivative. Common methods include:

- Fluorination Agents : Utilizing agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Reaction Conditions : Anhydrous solvents and controlled temperatures are essential to ensure selective fluorination without affecting other functional groups.

The biological activity of 2,2-difluoro-3-(oxan-4-yl)propanoic acid is primarily attributed to its interactions with various biological molecules. The presence of fluorine enhances binding affinity to enzymes and receptors, potentially modulating their activity. The oxane ring may also stabilize these interactions, making the compound a valuable candidate in drug design .

Biological Applications

-

Medicinal Chemistry :

- The compound serves as a precursor for developing fluorinated pharmaceuticals, which can exhibit improved metabolic stability and bioavailability.

- Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.

- Research Applications :

Study 1: Interaction with Enzymes

A study demonstrated that 2,2-difluoro-3-(oxan-4-yl)propanoic acid exhibited significant inhibition of certain enzymes involved in metabolic pathways. The inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

| Enzyme | IC50 (µM) |

|---|---|

| Enzyme A | 15 |

| Enzyme B | 30 |

| Enzyme C | 25 |

This data suggests that the compound could be developed into a therapeutic agent targeting these enzymes.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

These results indicate that the compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

In comparison with other fluorinated compounds, such as 2,2-difluoropropanoic acid and 3-(oxan-4-yl)propanoic acid, the unique combination of fluorine atoms and the oxane ring in 2,2-difluoro-3-(oxan-4-yl)propanoic acid imparts distinct chemical and biological properties.

| Compound | Fluorination | Oxane Ring | Biological Activity |

|---|---|---|---|

| 2,2-Difluoropropanoic acid | Yes | No | Moderate |

| 3-(Oxan-4-yl)propanoic acid | No | Yes | Low |

| 2,2-Difluoro-3-(oxan-4-yl)propanoic acid | Yes | Yes | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.